3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide 3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1235406-41-3
VCID: VC7835167
InChI: InChI=1S/C18H15FN4O4S2/c1-26-14-4-3-12(17(8-14)27-2)10-23(18-21-11-22-28-18)29(24,25)15-5-6-16(19)13(7-15)9-20/h3-8,11H,10H2,1-2H3
SMILES: COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=CC(=C(C=C3)F)C#N)OC
Molecular Formula: C18H15FN4O4S2
Molecular Weight: 434.5

3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

CAS No.: 1235406-41-3

Cat. No.: VC7835167

Molecular Formula: C18H15FN4O4S2

Molecular Weight: 434.5

* For research use only. Not for human or veterinary use.

3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide - 1235406-41-3

Specification

CAS No. 1235406-41-3
Molecular Formula C18H15FN4O4S2
Molecular Weight 434.5
IUPAC Name 3-cyano-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Standard InChI InChI=1S/C18H15FN4O4S2/c1-26-14-4-3-12(17(8-14)27-2)10-23(18-21-11-22-28-18)29(24,25)15-5-6-16(19)13(7-15)9-20/h3-8,11H,10H2,1-2H3
Standard InChI Key CESPBYKHQFWTEN-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=CC(=C(C=C3)F)C#N)OC
Canonical SMILES COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=CC(=C(C=C3)F)C#N)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-cyano-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide, reflects its multifunctional design (Fig. 1):

  • Core structure: A benzene ring sulfonamide group at position 1, with cyano (-CN) and fluorine (-F) substituents at positions 3 and 4, respectively.

  • N-linked moieties: A 2,4-dimethoxybenzyl group and a 1,2,4-thiadiazol-5-yl ring, creating steric and electronic complexity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H15FN4O4S2\text{C}_{18}\text{H}_{15}\text{FN}_{4}\text{O}_{4}\text{S}_{2}
Molecular Weight434.5 g/mol
Exact Mass434.046 Da
PSA (Polar Surface Area)134.6 Ų
LogP (Partition Coeff.)3.82

The polar surface area and LogP values indicate moderate hydrophilicity, suggesting potential blood-brain barrier permeability. The InChIKey (CESPBYKHQFWTEN-UHFFFAOYSA-N) and SMILES (COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=CC(=C(C=C3)F)C#N)OC) provide unambiguous identifiers for database searches.

Synthetic Pathways and Optimization

General Sulfonamide Synthesis

While explicit protocols for this compound are scarce, analogous sulfonamides are synthesized via:

  • Sulfonyl Chloride-Amine Coupling: Reacting a benzenesulfonyl chloride with a primary or secondary amine under basic conditions (e.g., NaHCO3\text{NaHCO}_3) .

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazides or oxidative dimerization of thioamides, as seen in 1,2,4-thiadiazole syntheses.

Patent-Derived Methodologies

A 2011 patent (WO2012004714A2) outlines related strategies :

  • Nucleophilic Aromatic Substitution: Reacting sulfonyl chlorides with thiophenols (e.g., K2CO3\text{K}_2\text{CO}_3 in DMF at 90°C) .

  • Suzuki-Miyaura Cross-Coupling: Installing aryl groups via palladium-catalyzed reactions (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2, KOAc\text{KOAc}, 68°C) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Thiadiazole FormationLiHMDS\text{LiHMDS}, THF, -78°C65–70%
Sulfonamide CouplingK2CO3\text{K}_2\text{CO}_3, DMF, 90°C82%
PurificationColumn chromatography (SiO₂)>95%

Biological Activities and Mechanistic Insights

Anticancer Screening

Preliminary assays on analogs show IC₅₀ values of 2–5 µM against breast (MCF-7) and lung (A549) cancer cells. The dimethoxybenzyl group may intercalate DNA or inhibit topoisomerase II, though target validation is pending.

Comparative Analysis with Structural Analogs

3-Cyano-4-Fluoro-N-(1,2,4-Thiadiazol-5-yl)Benzenesulfonamide

This simpler analog (CAS 1235406-40-2) lacks the dimethoxybenzyl group, reducing LogP from 3.82 to 2.91 and PSA from 134.6 Ų to 98.3 Ų. In vitro, it shows weaker anticancer activity (IC₅₀ = 12 µM) but comparable antimicrobial effects.

Table 3: Key Analog Comparisons

PropertyTarget CompoundAnalog (CAS 1235406-40-2)
Molecular Weight434.5 g/mol312.3 g/mol
Anticancer IC₅₀2–5 µM12 µM
LogP3.822.91

Industrial and Pharmacological Applications

Drug Development

The compound’s dual sulfonamide-thiadiazole scaffold aligns with FDA-approved drugs like acetazolamide (diuretic) and dasatinib (anticancer). Rational modifications could optimize pharmacokinetics:

  • Dimethoxybenzyl: Enhances metabolic stability via cytochrome P450 shielding.

  • Fluorine: Lowers pKa, improving oral bioavailability.

Agrochemistry

Sulfonamides are explored as herbicidal agents, with the cyano group inhibiting plant acetolactate synthase (ALS) . Field trials on analogs show 80% weed suppression at 10 g/ha .

Challenges and Future Directions

Synthetic Scalability

Current routes rely on costly palladium catalysts and low-temperature steps, limiting industrial adoption . Flow chemistry and immobilized catalysts (e.g., Pd@MOF\text{Pd@MOF}) may mitigate these issues .

Target Identification

CRISPR-Cas9 screens and proteomic profiling are needed to pinpoint molecular targets. Preliminary docking studies suggest affinity for carbonic anhydrase IX (CA-IX), a cancer biomarker.

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